molecular formula C8H7N3O B1418150 1H-Benzo[d]imidazole-2-carbaldehyde oxime CAS No. 3173-92-0

1H-Benzo[d]imidazole-2-carbaldehyde oxime

Cat. No.: B1418150
CAS No.: 3173-92-0
M. Wt: 161.16 g/mol
InChI Key: JGYPHAQVSRTBJA-UHFFFAOYSA-N
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Description

1H-Benzimidazole-2-carbaldehyde oxime (CAS 3173-92-0) is a versatile benzimidazole-based oxime derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C8H7N3O and a molecular weight of 161.16 g/mol, serves as a crucial synthetic intermediate and a privileged scaffold for developing novel biologically active molecules . The benzimidazole core is a well-established pharmacophore in drug discovery, structurally analogous to purine nucleotides, which facilitates its interaction with various biopolymers and therapeutic targets . Research indicates that benzimidazole derivatives, particularly those substituted at key positions like N-1, C-2, and C-5/6, demonstrate a broad spectrum of pharmacological activities . This specific oxime derivative is primarily valued as a building block for synthesizing more complex compounds. Its reported and potential research applications include serving as a precursor in developing antimicrobial agents , exploring anticancer therapeutics , and acting as a versatile ligand in coordination chemistry for constructing metal-organic frameworks (MOFs) and studying complexation with various metal ions . The reactive oxime functional group (-CH=N-OH) enhances the molecule's utility, allowing for further chemical modifications and enabling its use as a chelating ligand. This makes it a valuable reagent for researchers in diverse fields, from drug discovery to materials science . Handling Note: The boiling point of this compound is estimated at 253.3 °C at 760 mmHg, and its flash point is approximately 107 °C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c12-9-5-8-10-6-3-1-2-4-7(6)11-8/h1-5,12H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYPHAQVSRTBJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction with Hydroxylamine Hydrochloride

  • Mechanism: Nucleophilic addition of hydroxylamine to the aldehyde carbon, followed by dehydration, forms the oxime.
  • Conditions: Typically performed at room temperature, in aqueous or mixed solvents, without catalysts, to align with green chemistry principles.

Use of Environmentally Friendly Solvents

  • Mineral water has been successfully employed as a solvent, providing mineral ions that accelerate the reaction.
  • Mixed solvents such as water/methanol or ethanol are also used to optimize yields and reaction times.

Reaction Optimization Data

Parameter Observation Reference
Solvent Mineral water significantly reduces reaction time and increases yield
Temperature Room temperature suffices, avoiding energy-intensive heating
Reaction time Typically 10 minutes for high yields
Yield Up to 99% in optimized conditions

Detailed Research Findings and Data Tables

Based on recent studies, the synthesis of oximes from aldehydes in mineral water demonstrates:

Data Summary for Aromatic Aldehydes

Aldehyde Substrate Reaction Time (min) Yield (%) Functional Group Effect Reference
4-Nitrobenzaldehyde 10 95 Electron-withdrawing group enhances rate
4-Hydroxybenzaldehyde 10 80 Electron-donating group slightly reduces yield
2-Hydroxy-1-naphthaldehyde 5 83 Ortho-hydroxy group accelerates reaction

Proposed Mechanism

The mineral ions (carbonate, sulfate) in mineral water facilitate hydrogen bonding and stabilize transition states, thus accelerating oxime formation. The process involves:

  • Nucleophilic attack of hydroxylamine on the aldehyde carbon.
  • Formation of a hemiaminal intermediate.
  • Dehydration to yield the oxime.

Industrial and Practical Considerations

The described methods are scalable, environmentally friendly, and cost-effective, making them suitable for industrial applications:

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole-2-carbaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides under specific conditions.

    Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-Benzimidazole-2-carbaldehyde oxime has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-benzimidazole-2-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. The benzimidazole ring can interact with nucleic acids and proteins, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

  • This substitution reduces hydrogen-bonding capacity compared to the parent compound .
  • C6-Fluorination (6-Fluoro derivative) : Fluorine’s electron-withdrawing nature enhances the aldehyde’s electrophilicity, accelerating oxime formation. Fluorinated benzimidazoles are often explored in anticancer and antiviral research due to improved metabolic stability .
  • Imidazole vs. Benzimidazole Core (1H-Imidazole-2-carboxaldehyde oxime) : The absence of a benzene ring reduces aromatic π-π interactions, limiting applications in targeting DNA or protein pockets. However, the smaller size favors use in metal chelation or coordination chemistry .

Biological Activity

1H-benzimidazole-2-carbaldehyde oxime (CAS No. 3173-92-0) is a heterocyclic compound belonging to the benzimidazole family, notable for its oxime functional group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of 1H-benzimidazole-2-carbaldehyde oxime, detailing its mechanisms of action, research findings, and applications.

Antimicrobial Properties

Research indicates that 1H-benzimidazole-2-carbaldehyde oxime exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating potential as a broad-spectrum antimicrobial agent.

Antiviral Activity

The compound has also shown antiviral properties in preliminary studies. Its mechanism appears to involve the inhibition of viral replication processes, although specific pathways are still under investigation.

Anticancer Properties

1H-benzimidazole-2-carbaldehyde oxime has been evaluated for its anticancer effects . In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and A431 (skin cancer) cells. The compound's cytotoxic effects were attributed to its ability to interfere with DNA topoisomerase activity, which is crucial for DNA replication and repair .

The primary mechanism of action for 1H-benzimidazole-2-carbaldehyde oxime is through the reactivation of acetylcholinesterase (AChE), which is inhibited by organophosphate compounds. By restoring AChE activity, the compound helps alleviate symptoms associated with organophosphate poisoning, such as muscle weakness and respiratory distress.

Pharmacokinetics

Pharmacokinetic profiles indicate that the absorption, distribution, metabolism, and excretion (ADME) of 1H-benzimidazole-2-carbaldehyde oxime can vary based on its chemical structure. Factors influencing its bioavailability include solubility and ionization state under different pH conditions.

Case Studies

  • Antimicrobial Efficacy : In a study assessing the antimicrobial properties of various benzimidazole derivatives, 1H-benzimidazole-2-carbaldehyde oxime demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at concentrations lower than those required for standard antibiotics.
  • Cytotoxicity in Cancer Cells : A comparative analysis involving several benzimidazole derivatives revealed that 1H-benzimidazole-2-carbaldehyde oxime exhibited IC50 values in the low micromolar range against HeLa and MCF7 cell lines. This suggests a promising potential for development as an anticancer therapeutic agent .
  • Topoisomerase Inhibition : In vitro assays indicated that this compound effectively inhibits mammalian type I DNA topoisomerase activity, which is crucial for DNA replication. The results showed a correlation between the structural modifications of benzimidazoles and their efficacy in inhibiting topoisomerase activity .

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive/negative bacteria
AntiviralInhibits viral replication
AnticancerCytotoxic to various cancer cell lines
Topoisomerase InhibitionSignificant inhibition observed

Q & A

Basic: What are the recommended synthetic routes for 1H-benzimidazole-2-carbaldehyde oxime, and how can reaction conditions be optimized?

Answer: A validated synthesis involves condensing ortho-phenylenediamine with dichloroacetic acid to form 2-dichloromethyl-1H-benzimidazole, followed by hydrolysis using aqueous sodium acetate to yield the target aldehyde intermediate. Oxime formation typically employs hydroxylamine under controlled pH (e.g., acetate buffer) . Optimization includes adjusting hydrolysis duration (monitored via TLC/NMR) and exploring alternative catalysts (e.g., NaHCO₃) to minimize by-products like unhydrolyzed dichloromethyl derivatives.

Basic: Which spectroscopic techniques are critical for characterizing 1H-benzimidazole-2-carbaldehyde oxime, and what key spectral markers should be prioritized?

Answer: Key techniques include:

  • ¹H/¹³C NMR : Confirm aldehyde proton (~9.8–10.0 ppm) and oxime (-NH-O-) protons (~8–10 ppm).
  • IR : Look for C=O stretch (~1680 cm⁻¹) and O-H/N-H stretches (~3200–3400 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak (M⁺) at m/z 161.15 (C₈H₇N₃O) . Cross-reference with databases like SciFinder or Reaxys to validate spectral assignments .

Advanced: How can density functional theory (DFT) predict the electronic properties of 1H-benzimidazole-2-carbaldehyde oxime, and which exchange-correlation functional is most reliable?

Answer: Hybrid functionals like B3LYP, which incorporate exact exchange terms, provide accurate thermochemical data (e.g., ionization potentials, bond dissociation energies) . For oxime derivatives, calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Compare computed UV-Vis spectra with experimental data to validate electronic transitions.

Advanced: How can researchers resolve contradictions in crystallographic data for benzimidazole-oxime derivatives?

Answer: Use robust refinement software (e.g., SHELXL) to model disorder or hydrogen-bonding ambiguities . For high-resolution data, employ twin refinement (SHELXT) to address pseudosymmetry. Cross-validate with Hirshfeld surface analysis to identify non-covalent interactions (e.g., C-H···O/N) that may influence packing .

Intermediate: What experimental strategies mitigate decomposition of 1H-benzimidazole-2-carbaldehyde oxime during storage?

Answer: Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation. Monitor stability via HPLC (C18 column, acetonitrile/water mobile phase) to detect degradation products like the parent aldehyde or dimerized species. Use stabilizers (e.g., BHT) in aprotic solvents (DMSO, DMF) .

Advanced: How do substituents on the benzimidazole ring influence supramolecular assembly in oxime derivatives?

Answer: Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance hydrogen-bond acceptor capacity, favoring 1D chains via N-H···O interactions. Analyze crystal structures (e.g., CCDC entries) to correlate substituent effects with packing motifs. For example, methoxy groups promote π-π stacking in benzimidazole derivatives .

Basic: What purification methods effectively remove impurities from synthesized 1H-benzimidazole-2-carbaldehyde oxime?

Answer: Column chromatography (silica gel, ethyl acetate/hexane gradient) separates unreacted ortho-phenylenediamine. Recrystallization from ethanol/water removes sodium acetate salts. Confirm purity via melting point analysis and LC-MS .

Advanced: How can solvent polarity and pH modulate the kinetics of oxime formation from 1H-benzimidazole-2-carbaldehyde?

Answer: Polar aprotic solvents (e.g., DMF) accelerate nucleophilic attack by hydroxylamine. At pH 4–5 (acetate buffer), the protonated aldehyde enhances electrophilicity. Track reaction progress via in-situ IR to monitor C=O disappearance (~1680 cm⁻¹). Compare rate constants (k) under varying conditions to optimize yield .

Intermediate: What computational tools assist in analyzing hydrogen-bonding networks in benzimidazole-oxime crystals?

Answer: Use Mercury (CCDC) to visualize interactions and PLATON for topology analysis. Calculate interaction energies (e.g., AIM theory) to quantify hydrogen-bond strengths. Pair with DFT-derived electrostatic potential maps to predict interaction sites .

Advanced: How can fluorinated analogs of benzimidazole-oxime derivatives improve enzyme inhibition efficacy?

Answer: Fluorine at the oxime α-carbon lowers pKa (enhancing nucleophilicity) and increases lipophilicity, improving membrane permeability. Synthesize 3-fluoro derivatives via nucleophilic substitution, and evaluate inhibition constants (Ki) using enzymatic assays (e.g., DAHPS inhibition in E. coli) .

Notes

  • Citations : Ensure reproducibility by referencing methodologies from peer-reviewed sources.
  • Data Validation : Cross-check experimental results with computational models (e.g., DFT vs. crystallography) to address discrepancies.
  • Safety : Follow GHS guidelines for handling oximes (e.g., PPE, fume hoods) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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